2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate
Description
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)22(28)30-14-11-25-20(26)16-6-4-5-15-18(24-9-12-29-13-10-24)8-7-17(19(15)16)21(25)27/h4-8H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLQRAQGNAZKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones . The reaction conditions often involve the use of solvents like ethanol or methanol and require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their substituents, and key functional differences:
Structural and Functional Analysis
Morpholino vs. Amine Substituents: The morpholino group in the target compound and ADMP-F provides steric hindrance and moderate electron donation, which stabilizes the naphthalimide core against photodegradation. In contrast, NI1’s dimethylaminoethylamino group enhances fluorescence intensity due to stronger electron-donating effects . Applications: Morpholino derivatives (e.g., ADMP-F, Napht-1) are favored in water treatment and photoinitiation due to balanced solubility and stability. NI0 and NI1, with nitro or amino groups, excel in fluorescence-based sensing .
Ester vs. Acid/Phosphonic Acid Groups: The pivalate ester in the target compound increases hydrophobicity compared to the carboxylic acid in Napht-1 or phosphonic acids in ADMP-F. This makes the pivalate derivative more suitable for lipid-rich environments (e.g., drug carriers) . Antiscaling Performance: ADMP-F’s phosphonic acid groups enable strong binding to calcium carbonate nanoparticles, achieving 85% scale inhibition at 5 mg/L, whereas esterified analogs lack this functionality .
Fluorescence Properties: All naphthalimide derivatives exhibit strong fluorescence, but emission maxima vary with substituents. ADMP-F emits in the blue-green region (λem ~450 nm), while NI1’s dimethylamino group red-shifts emission to ~500 nm . The target compound’s pivalate ester may slightly quench fluorescence compared to methacrylate or phosphonic acid derivatives due to steric effects .
Synthetic Complexity: ADMP-F requires additional steps to introduce phosphonic acids, increasing synthesis time and cost compared to the target compound’s straightforward esterification .
Biological Activity
2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a morpholine ring and a dioxoisoquinoline core, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 442.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₂O₄ |
| Molecular Weight | 442.52 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Interaction with Biological Macromolecules : It can interact with DNA or proteins, leading to changes in cellular processes such as signaling pathways and gene expression.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance, it has shown efficacy in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential against various pathogens. Studies indicate that it may inhibit bacterial growth through disruption of cellular processes.
- Neuroprotective Effects : Some investigations have pointed to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by mitigating oxidative stress and inflammation.
Case Studies
Several case studies highlight the biological activities of this compound:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests significant potential for further development as an anticancer agent.
- Case Study 2 : Research on antimicrobial activity revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
